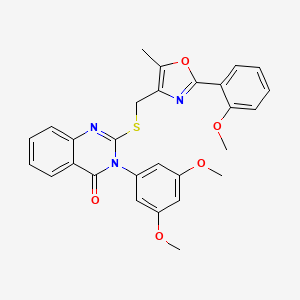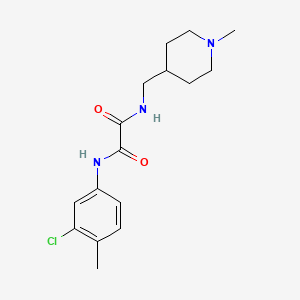
N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMPO is a chelating agent that selectively binds to metal ions, making it an essential component in the extraction and separation of actinides and lanthanides.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the potential of utilizing related oxalamide compounds in the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating its utility for producing compounds with similar structures to N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for various applications (Mamedov et al., 2016).
Anticancer Potential
The discovery of apoptosis inducers through caspase- and cell-based high-throughput screening assays has led to the identification of compounds with potential anticancer properties. This approach can identify potential anticancer agents as well as their molecular targets, suggesting a role for related compounds in cancer research (Zhang et al., 2005).
Neurological Research
Research on Orexin-1 Receptor mechanisms in compulsive food consumption and stress-induced hyperarousal has implications for understanding and treating eating disorders and stress-related conditions. Compounds targeting these mechanisms could be valuable in the development of novel therapeutic agents (Piccoli et al., 2012) (Bonaventure et al., 2015).
Catalytic Applications
The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in the Goldberg amidation process highlights the potential of similar compounds in catalytic applications. This catalytic system is effective with a variety of (hetero)aryl chlorides and amides, suggesting possible uses in synthetic chemistry and material science (De et al., 2017).
Environmental Applications
Research on the complete oxidation of pollutants like metolachlor and methyl parathion in water through photoassisted Fenton reactions indicates the potential environmental applications of related oxalamide compounds. This method could offer a novel approach to the remediation of dilute pesticide wastes and other environmental contaminants (Pignatello & Sun, 1995).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZIXSFMHXFBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


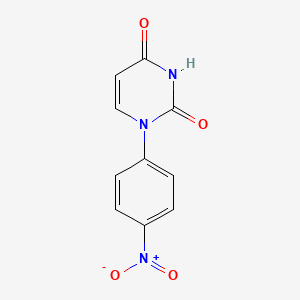
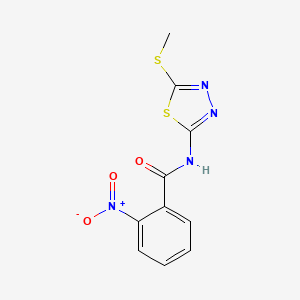
![N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
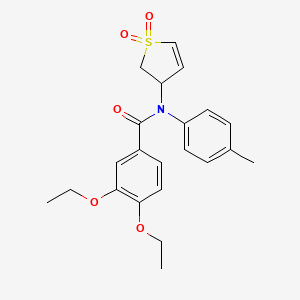
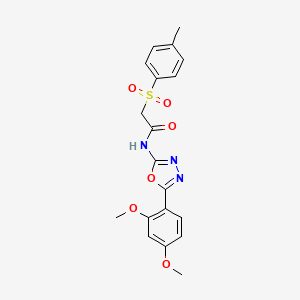
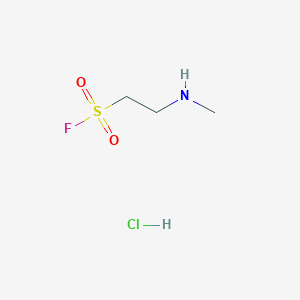
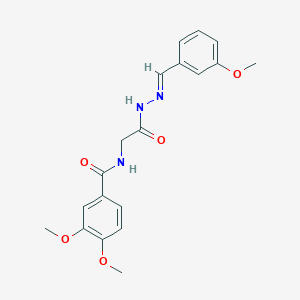


![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)
